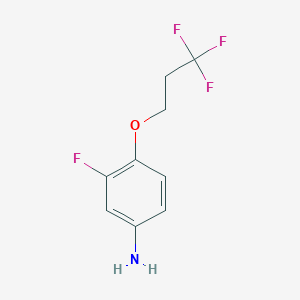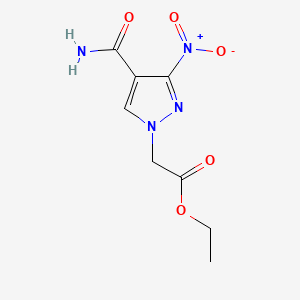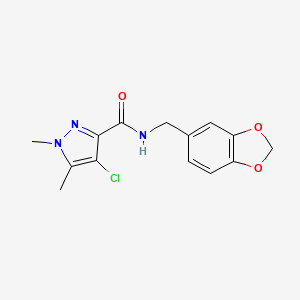![molecular formula C26H22Cl2N2O2 B10906103 (2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10906103.png)
(2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] is a synthetic organic compound characterized by its complex structure, which includes benzene rings, chlorophenyl groups, and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product. The crude product is then purified by recrystallization from a suitable solvent, such as methanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds to single bonds.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, reduced amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: A bis-chalcone synthesized through a similar Claisen-Schmidt condensation reaction.
Benzene-1,4-dithiocarboxamide: Another compound with a benzene core and functional groups that exhibit different chemical properties.
Uniqueness
(2E,2’E)-N,N’-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide] is unique due to its specific combination of benzene rings, chlorophenyl groups, and amide linkages, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22Cl2N2O2 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[[3-[[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C26H22Cl2N2O2/c27-23-10-4-19(5-11-23)8-14-25(31)29-17-21-2-1-3-22(16-21)18-30-26(32)15-9-20-6-12-24(28)13-7-20/h1-16H,17-18H2,(H,29,31)(H,30,32)/b14-8+,15-9+ |
InChI Key |
YAHXMRIDEVXWHO-VOMDNODZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10906025.png)
![2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
![N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10906033.png)
![(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10906036.png)
![N-(2,5-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906039.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)

![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906064.png)
![N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10906073.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B10906081.png)

![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10906095.png)

![Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate](/img/structure/B10906098.png)
